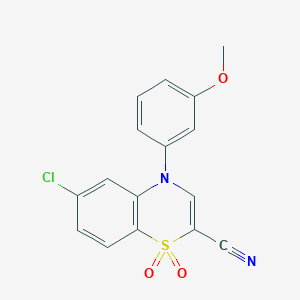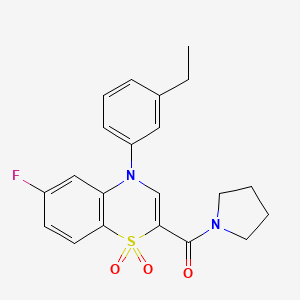![molecular formula C20H22N6O3 B6586903 3-[2-(cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide CAS No. 1251616-98-4](/img/structure/B6586903.png)
3-[2-(cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide is a complex organic compound featuring a triazoloquinazoline core. Its structure is characterized by a cyanomethyl group and a cyclohexylpropanamide moiety, making it a compound of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions, starting with the preparation of the quinazolinone ring, followed by the introduction of the triazole ring through cyclization reactions. Key steps may include:
Formation of the Quinazolinone Core: Condensation of 2-aminobenzoic acid with formic acid to produce quinazolinone.
Cyclization to Form Triazole Ring: Reaction with hydrazine derivatives to form the triazole ring.
Functional Group Introduction: Cyanomethyl and cyclohexylpropanamide groups are introduced via nucleophilic substitution reactions.
Industrial Production Methods: Scaling up the synthesis for industrial production would require optimizing each step to increase yield and purity. This may involve high-pressure reactors for cyclization, continuous flow synthesis techniques, and advanced purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation to form more reactive intermediates.
Reduction: Reduction reactions may convert carbonyl groups into hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions to introduce or modify functional groups.
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products Formed: Depending on the reaction, major products may include various substituted quinazoline derivatives, triazole derivatives, and cyclohexylpropanamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules, especially in the field of heterocyclic chemistry.
Biology: In biology, it is being studied for its potential as an enzyme inhibitor, affecting biochemical pathways related to diseases.
Medicine: In medicine, research focuses on its potential as a therapeutic agent, particularly its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, it may serve as a building block for creating materials with specific desired properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to inhibition of enzymatic reactions or alteration of cellular signaling pathways.
Molecular Targets and Pathways:Enzymes: Targets enzymes involved in inflammation and cancer cell proliferation.
Receptors: Modulates receptor activity to alter cellular responses.
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines, such as:
3-(5-nitro-1H,2H,4H-triazolo[4,3-a]quinazolin-4-yl)propanoic acid: Known for its anti-inflammatory properties.
4-(cyclohexylamino)-6-(2-(dimethylamino)ethylamino)quinazoline: Studied for its anticancer activity.
The uniqueness of 3-[2-(Cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide lies in its specific structure, which imparts distinct chemical reactivity and biological activity, setting it apart from other triazoloquinazolines.
Quite the fascinating molecule, wouldn't you agree?
Properties
IUPAC Name |
3-[2-(cyanomethyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c21-11-13-25-20(29)26-16-9-5-4-8-15(16)18(28)24(19(26)23-25)12-10-17(27)22-14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10,12-13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTDHSJAZMVDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-fluorophenyl)-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6586820.png)

![N-(4-chloro-2-fluorophenyl)-2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide](/img/structure/B6586843.png)
![N-(2,4-dimethoxyphenyl)-2-{8-methoxy-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide](/img/structure/B6586845.png)
![N-(4-cyanophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B6586857.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B6586867.png)
![2-({5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B6586886.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B6586908.png)
![methyl 2-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6586911.png)
![methyl 3-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate](/img/structure/B6586913.png)
![5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6586928.png)
![N-[(4-chlorophenyl)methyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6586930.png)
![ethyl 3-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate](/img/structure/B6586937.png)
